molecular formula C10H18O2 B15223164 1,6-Di((S)-oxiran-2-yl)hexane

1,6-Di((S)-oxiran-2-yl)hexane

Cat. No.: B15223164
M. Wt: 170.25 g/mol
InChI Key: CFHWRTNORXTUDE-UWVGGRQHSA-N
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Description

1,6-Di((S)-oxiran-2-yl)hexane is a chiral epoxide compound featuring two (S)-configured oxirane (epoxide) groups at the terminal positions of a hexane backbone. Its molecular formula is C₈H₁₄O₂, with the IUPAC name reflecting the stereochemistry and connectivity. Epoxides are highly reactive due to their strained three-membered rings, enabling applications in polymer crosslinking, pharmaceutical intermediates, and asymmetric synthesis . The (S)-configuration of the epoxide groups introduces stereoselectivity, making this compound valuable in enantioselective reactions.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(2S)-2-[6-[(2S)-oxiran-2-yl]hexyl]oxirane

InChI

InChI=1S/C10H18O2/c1(3-5-9-7-11-9)2-4-6-10-8-12-10/h9-10H,1-8H2/t9-,10-/m0/s1

InChI Key

CFHWRTNORXTUDE-UWVGGRQHSA-N

Isomeric SMILES

C1[C@@H](O1)CCCCCC[C@H]2CO2

Canonical SMILES

C1C(O1)CCCCCCC2CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Di((S)-oxiran-2-yl)hexane can be synthesized through the epoxidation of 1,6-hexadiene. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to ensure the formation of the oxirane rings. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 1,6-Di((S)-oxiran-2-yl)hexane may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would include the purification of the product through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,6-Di((S)-oxiran-2-yl)hexane undergoes various chemical reactions, including:

    Oxidation: The oxirane rings can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, and other peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of 1,6-hexanediol.

    Substitution: Formation of various functionalized hexane derivatives.

Scientific Research Applications

1,6-Di((S)-oxiran-2-yl)hexane has several applications in scientific research:

    Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of polymers and copolymers.

    Materials Science: Employed in the development of advanced materials with specific mechanical and chemical properties.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive oxirane groups.

Mechanism of Action

The mechanism of action of 1,6-Di((S)-oxiran-2-yl)hexane involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the hexane backbone.

Comparison with Similar Compounds

Table 1: Key Properties of 1,6-Di((S)-oxiran-2-yl)hexane and Analogous Compounds

Compound Name Molecular Formula Functional Groups Key Applications Notable Properties References
1,6-Di((S)-oxiran-2-yl)hexane C₈H₁₄O₂ Terminal (S)-epoxides Chiral crosslinkers, drug synthesis Stereoselectivity, high reactivity Inferred
1,5-Hexadiene Diepoxide C₆H₁₀O₂ 1,2- and 5,6-epoxides Polymer crosslinking Non-chiral, high ring strain
1,6-Di(maleimido)hexane C₁₄H₁₆N₂O₄ Terminal maleimides Bioconjugation, biomaterials Thiol-reactive, thermal stability
1,6-Bis(p-tolyloxy)hexane C₂₀H₂₆O₂ Terminal aryloxy groups Thermal recording materials Columnar stacking, C–H···π interactions
1,6-Diisocyanatohexane C₈H₁₂N₂O₂ Terminal isocyanates Polyurethane production Reacts with amines/alcohols
1,6-Di(thiophen-3-yl)hexane C₁₄H₁₈S₂ Terminal thiophenes Conjugated polymers Conductivity, electrochemical stability

Epoxide-Based Compounds

  • 1,6-Di((S)-oxiran-2-yl)hexane : The (S)-epoxide configuration enables enantioselective ring-opening reactions, useful in synthesizing chiral pharmaceuticals or polymers. Its hexane spacer balances flexibility and rigidity in crosslinked networks.
  • 1,5-Hexadiene Diepoxide (1,2:5,6-diepoxyhexane): A non-chiral diepoxide with epoxide groups at positions 1,2 and 5,4. It is widely used in epoxy resins and adhesives due to its high reactivity and ability to form dense networks .

Maleimide Derivatives

  • 1,6-Di(maleimido)hexane : Maleimides react selectively with thiol groups, making this compound a popular crosslinker in bioconjugation (e.g., antibody-drug conjugates). Its hexane spacer enhances solubility and reduces steric hindrance .

Aryloxy and Thiophene Derivatives

  • 1,6-Bis(p-tolyloxy)hexane : The aryloxy groups and hexane chain promote columnar molecular stacking, useful in thermal recording materials and liquid crystals. C–H···π interactions stabilize its crystal structure .
  • 1,6-Di(thiophen-3-yl)hexane : Thiophene moieties enable π-conjugation, making this compound a precursor for conductive polymers in organic electronics .

Isocyanates and Other Derivatives

  • 1,6-Diisocyanatohexane : Reacts with polyols or polyamines to form polyurethanes or polyureas. Its linear structure contributes to elastomer flexibility .

Research Findings and Data

Table 2: Physical and Thermodynamic Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Key Reactivity
1,5-Hexadiene Diepoxide Not reported Not reported Organic solvents Epoxide ring-opening (nucleophiles)
1,6-Di(maleimido)hexane 144 465.7 (estimated) DMF, DMSO Thiol-Michael addition
1,6-Bis(p-tolyloxy)hexane >295 437.7 (estimated) Ethanol, acetonitrile Nucleophilic substitution

Key Observations:

  • Epoxides vs. Maleimides : Epoxides exhibit broader solvent compatibility, while maleimides require polar aprotic solvents like DMF for reactivity .
  • Thermal Stability : Aryloxy derivatives (e.g., 1,6-Bis(p-tolyloxy)hexane) show high thermal stability (>295°C), advantageous for high-temperature applications .

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